molecular formula C10H18O2 B12645694 3-Methylbut-2-enyl 2-methylbutyrate CAS No. 84254-80-8

3-Methylbut-2-enyl 2-methylbutyrate

Cat. No.: B12645694
CAS No.: 84254-80-8
M. Wt: 170.25 g/mol
InChI Key: SPZJCVIOUQJWGX-UHFFFAOYSA-N
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Description

3-Methylbut-2-enyl 2-methylbutyrate (CAS 84254-80-8) is an ester compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is characterized by a branched alkyl chain and an unsaturated 3-methylbut-2-enyl group esterified with 2-methylbutyric acid. Key physicochemical properties include:

  • Boiling Point: 210.4°C at 760 mmHg
  • Density: 0.891 g/cm³
  • Refractive Index: 1.437
  • Odor Profile: Fruity, typical of many short-chain esters .

This compound is primarily used in flavor and fragrance industries due to its volatile aromatic properties. Its structural features, including the unsaturated ester moiety, influence its stability and sensory characteristics.

Properties

CAS No.

84254-80-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylbut-2-enyl 2-methylbutanoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h6,9H,5,7H2,1-4H3

InChI Key

SPZJCVIOUQJWGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-enyl 2-methylbutyrate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-enyl 2-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form 3-methylbut-2-en-1-ol and 2-methylbutanoic acid.

    Reduction: Reduction can yield 3-methylbut-2-en-1-ol.

    Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

3-Methylbut-2-enyl 2-methylbutyrate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-enyl 2-methylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. In biological systems, it may also interact with enzymes and other proteins, influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Functional Group Analysis

The compound is compared to five analogous esters (Table 1), focusing on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3-Methylbut-2-enyl 2-Methylbutyrate and Related Esters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Odor Profile Key Applications/Sources
This compound 84254-80-8 C₁₀H₁₈O₂ 170.25 210.4 Fruity Flavoring agent, fragrance industry
Ethyl 2-methylbutyrate 7452-79-1 C₇H₁₄O₂ 130.18 ~150–160 Apple-like Apple cultivars (e.g., ‘Orin’ apples; 11.93 µg/kg)
Butyl 2-methylbutyrate 15706-73-7 C₉H₁₈O₂ 158.24 ~195–200 Fruity, sweet High concentrations in ripening apples (up to 992.24 µg/kg)
cis-3-Hexenyl 2-methylbutyrate 53398-85-9 C₁₁H₂₀O₂ 184.27 ~220–225 Green, fruity Perfumery, flavor enhancer
Methyl 2-methylbutyrate 868-57-5 C₆H₁₂O₂ 116.16 ~126–128 Fruity, tropical Insect attractant (66.25% selection rate in YPM females)
Isobutyl 2-methylbutyrate 589-75-3 C₉H₁₈O₂ 158.24 ~175–180 Sweet, berry-like Food flavoring, synthetic fragrances

Key Findings and Research Insights

Influence of Molecular Structure on Volatility and Odor
  • Chain Length and Branching : Shorter esters (e.g., methyl and ethyl derivatives) exhibit higher volatility and lower boiling points, making them potent odorants even at trace levels. Ethyl 2-methylbutyrate, for instance, contributes strongly to apple aroma due to its low odor threshold .
  • Unsaturation : The unsaturated 3-methylbut-2-enyl group in this compound increases molecular weight and boiling point compared to saturated analogs like butyl 2-methylbutyrate, prolonging its aroma retention in applications .

Contradictions and Limitations

  • Odor Threshold Variability : While ethyl 2-methylbutyrate has a well-documented low odor threshold, data on this compound’s threshold are sparse, necessitating further study .
  • Ecological Impact: Evidence conflicts on whether certain esters repel or attract pests. For example, styrene (a non-ester) repels YPM females, but ester-specific effects require deeper investigation .

Biological Activity

3-Methylbut-2-enyl 2-methylbutyrate is an organic compound with notable biological activities, primarily studied for its potential applications in the fields of pharmacology, food science, and agriculture. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • IUPAC Name : 3-Methylbut-2-enyl 2-methylbutanoate

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food products.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
S. aureus0.3 mg/mL
C. albicans0.4 mg/mL

Anti-inflammatory Effects

In vitro studies indicate that this compound may modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases.

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. It scavenges free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
  • Cell Signaling Modulation : The compound appears to influence cell signaling pathways related to apoptosis and cell survival.

Case Studies

  • Food Preservation : A study investigated the use of this compound as a natural preservative in meat products. Results indicated a significant reduction in microbial load and extended shelf life when incorporated into the product formulation.
  • Pharmacological Research : In a clinical trial assessing its anti-inflammatory properties, participants receiving a formulation containing this compound showed reduced markers of inflammation compared to the placebo group.

Safety Profile

Toxicological assessments have indicated that while this compound is generally recognized as safe at low concentrations, further studies are warranted to establish comprehensive safety data for long-term exposure.

Toxicity ParameterValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild
Eye IrritationModerate

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